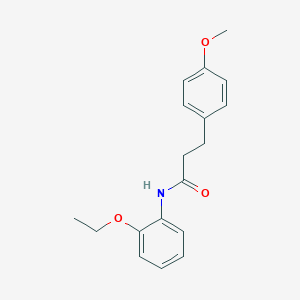
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine, also known as PIPES, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has a sulfonamide group attached to the piperidine ring. PIPES is a white solid that is soluble in water and has a melting point of 155-157°C.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is not well understood. It is believed that the sulfonamide group on the piperidine ring is responsible for its buffering capacity. The piperidine ring may also play a role in stabilizing the pH of the buffer solution.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can be irritating to the eyes and skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine is its buffering capacity at physiological pH. This makes it an ideal buffer for biological and biochemical experiments. It is also easy to prepare and has a high solubility in water. However, this compound has a limited buffering capacity at low pH and high temperatures. It is also not suitable for experiments that require a low ionic strength buffer.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine in scientific research. One area of interest is the development of new this compound derivatives with improved buffering capacity and stability. Another area of interest is the use of this compound in the preparation of liposomes for drug delivery. This compound may also have potential applications in the field of nanotechnology, particularly in the preparation of nanoparticles for biomedical imaging and drug delivery. Further research is needed to explore these potential applications.
Conclusion
In conclusion, this compound, or this compound, is a widely used buffer in biological and biochemical experiments. Its buffering capacity at physiological pH and high solubility in water make it an ideal buffer for these applications. This compound has no known biochemical or physiological effects on living organisms and is considered to be non-toxic and non-carcinogenic. However, it has limitations in terms of its buffering capacity at low pH and high temperatures. Further research is needed to explore the potential applications of this compound in drug delivery and nanotechnology.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine involves the reaction of 1-methylpiperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)piperazine has been widely used in scientific research as a buffer in biological and biochemical experiments. It has a pKa of 7.5, which makes it an effective buffer at physiological pH. This compound is commonly used in the preparation of electrophoresis gels, as well as in the isolation and purification of proteins and enzymes. It is also used as a buffer in cell culture media and in the preparation of liposomes.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-22-16-7-5-15(6-8-16)17-11-13-19(14-12-17)23(20,21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDUHUXWZGZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)


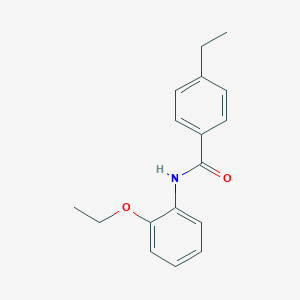
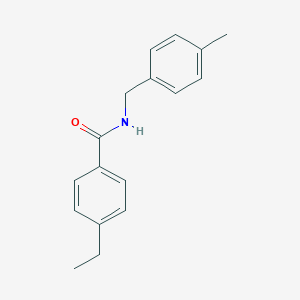
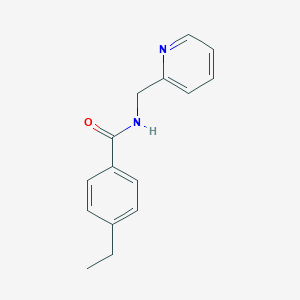
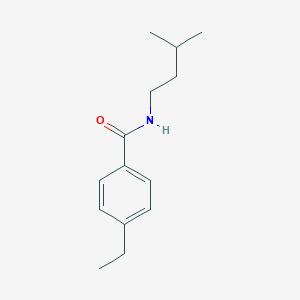
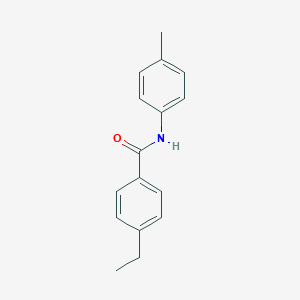


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)


